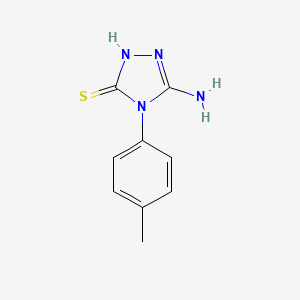

3H-1,2,4-Triazole-3-thione, 5-amino-2,4-dihydro-4-(4-methylphenyl)-

Description

3H-1,2,4-Triazole-3-thione, 5-amino-2,4-dihydro-4-(4-methylphenyl)- is an organic compound belonging to the class of 1,2,4-triazole derivatives. This compound is characterized by the presence of a triazole ring, a thione group, and an amino group, making it a versatile molecule with significant potential in various fields of research and industry.

Properties

IUPAC Name |

3-amino-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4S/c1-6-2-4-7(5-3-6)13-8(10)11-12-9(13)14/h2-5H,1H3,(H2,10,11)(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULVKRZRBEMODHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NNC2=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369596 | |

| Record name | 3H-1,2,4-Triazole-3-thione, 5-amino-2,4-dihydro-4-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16226-98-5 | |

| Record name | 3H-1,2,4-Triazole-3-thione, 5-amino-2,4-dihydro-4-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-AMINO-4-P-TOLYL-2,4-DIHYDRO-(1,2,4)TRIAZOLE-3-THIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-1,2,4-Triazole-3-thione, 5-amino-2,4-dihydro-4-(4-methylphenyl)- typically involves the cyclization of thiosemicarbazides with appropriate aldehydes or ketones. One common method includes the reaction of 4-arylthiosemicarbazides with aroyl isothiocyanates, which undergo cyclization to form the desired triazole-thione derivatives . The reaction conditions often involve refluxing in ethanol or acetonitrile, with the use of catalysts such as hydrochloric acid or ammonium thiocyanate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3H-1,2,4-Triazole-3-thione, 5-amino-2,4-dihydro-4-(4-methylphenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thione group to a thiol group.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted triazole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Antidepressant Potential

Research has indicated that derivatives of triazole compounds exhibit antidepressant activity. A study highlighted the synthesis of various triazole derivatives and their evaluation for antidepressant effects in animal models. The findings suggest that modifications in the triazole structure can enhance pharmacological activity, making it a potential candidate for further development in treating depression .

Antimicrobial Activity

Triazole compounds have shown significant antimicrobial properties. In vitro studies demonstrated that 3H-1,2,4-Triazole-3-thione derivatives possess activity against a range of bacterial strains. The mechanism is believed to involve disruption of microbial cell wall synthesis and inhibition of essential metabolic pathways .

Herbicide Development

The compound has been utilized in the synthesis of herbicides such as DE-498. This herbicide is effective against a variety of weeds and has been linked to respiratory issues among workers exposed during production, indicating the need for safety measures in its application .

Plant Growth Regulation

Research has suggested that triazole derivatives can act as plant growth regulators, influencing growth patterns and stress responses in plants. This application is particularly relevant in enhancing crop resilience to environmental stresses .

Toxicological Insights

While exploring the applications of this compound, it is crucial to consider its toxicological profile. Exposure to triazole compounds has been associated with occupational asthma in chemical plant workers. This highlights the importance of safety protocols when handling such compounds in industrial settings .

Data Tables

| Application | Field | Findings |

|---|---|---|

| Antidepressant Activity | Pharmaceuticals | Potential antidepressant effects observed in modified triazole derivatives |

| Antimicrobial Activity | Pharmaceuticals | Effective against various bacterial strains |

| Herbicide Development | Agriculture | Used in DE-498 herbicide; linked to respiratory issues |

| Plant Growth Regulation | Agriculture | Influences growth patterns and stress responses in plants |

Case Study 1: Antidepressant Activity

In a controlled study published by the American Chemical Society, researchers synthesized several triazole derivatives and assessed their antidepressant potential using behavioral tests on rodent models. The results indicated that specific modifications led to significant improvements in depressive behaviors compared to control groups .

Case Study 2: Occupational Health Risks

A study conducted on workers at a chemical plant producing DE-498 found a correlation between exposure to triazole compounds and the onset of asthma symptoms. This case underscores the need for rigorous health monitoring and protective measures for workers handling these chemicals .

Mechanism of Action

The mechanism of action of 3H-1,2,4-Triazole-3-thione, 5-amino-2,4-dihydro-4-(4-methylphenyl)- involves its interaction with molecular targets such as enzymes and receptors. The triazole ring and thione group can coordinate with metal ions, affecting the activity of metalloproteins and enzymes. Additionally, the amino group can form hydrogen bonds with biological molecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

- 4-Amino-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

- 5-Amino-4-(4-cyclopropyl-1-naphthalenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

- 5-Amino-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Uniqueness

3H-1,2,4-Triazole-3-thione, 5-amino-2,4-dihydro-4-(4-methylphenyl)- is unique due to the presence of the 4-methylphenyl group, which can enhance its biological activity and specificity compared to other similar compounds. This structural feature may contribute to its higher potency and selectivity in various applications .

Biological Activity

3H-1,2,4-Triazole-3-thione, 5-amino-2,4-dihydro-4-(4-methylphenyl)- is a compound belonging to the class of phenyl-1,2,4-triazoles. This class has garnered attention due to its diverse biological activities, including antibacterial and potential antidepressant properties. This article reviews the biological activity of this specific compound based on existing literature and research findings.

- Chemical Formula : CHNS

- Molecular Weight : 206.267 g/mol

- IUPAC Name : 4-amino-3-(2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione

Biological Activity Overview

The biological activity of 3H-1,2,4-triazole derivatives has been extensively studied. Key areas of research include:

-

Antidepressant Activity :

A series of studies have evaluated the potential antidepressant effects of triazole derivatives. Specifically, compounds similar to 3H-1,2,4-triazole-3-thione have shown significant activity in animal models by acting as antagonists to hypothermia and reserpine-induced ptosis in mice. The structure-activity relationship (SAR) indicated that substitutions on the triazole ring significantly influence the antidepressant efficacy . -

Antibacterial Activity :

Triazole derivatives have demonstrated considerable antibacterial properties against various Gram-positive and Gram-negative bacteria. In particular:- Compounds with halogen substitutions at specific positions on the triazole ring exhibited enhanced antibacterial activity.

- The introduction of a methyl group at the 4-position and a haloaryl group at the 5-position was associated with increased potency against bacterial strains such as E. coli and Staphylococcus aureus .

-

Cytotoxic Effects :

Cytotoxicity studies indicate that certain derivatives of triazoles possess selective toxicity towards cancer cell lines while showing low toxicity towards normal cells. For instance, some derivatives exhibited IC values above 100 µM against MDA-MB-231 and PC3 tumor cell lines .

Table 1: Summary of Biological Activities

Detailed Research Findings

-

Antidepressant Study :

A study published in PubMed evaluated a series of triazole derivatives for antidepressant activity. The most active compounds were substituted with haloaryl groups at the 5-position and methyl groups at the 2- and 4-positions. The study concluded that these modifications were crucial for enhancing antidepressant effects without significant side effects related to norepinephrine uptake or monoamine oxidase inhibition . -

Antibacterial Study :

Research published in MDPI highlighted that triazole derivatives showed remarkable selectivity against resistant strains of bacteria like Bacillus subtilis. The study utilized DNA-gyrase inhibition assays to demonstrate that these compounds could effectively disrupt bacterial DNA replication processes . Another study showed that certain hybrids had higher antibacterial activity compared to established antibiotics like ciprofloxacin . -

Cytotoxic Evaluation :

In a recent study focusing on cytotoxicity, various triazole derivatives were tested against cancer cell lines MDA-MB-231 (breast cancer) and PC3 (prostate cancer). The results indicated that while they exhibited some cytotoxic effects, their selectivity towards cancer cells over normal cells was promising for further development .

Q & A

Q. How do structural modifications influence anticonvulsant efficacy and toxicity profiles?

- Methodological Answer :

- Alkyl Chain Elongation : Hexyl substituents at position 4 enhance BBB penetration but may increase hepatotoxicity.

- Halogenation : 3-Chlorophenyl analogs show improved MES ED values (e.g., 15 mg/kg) but require CYP450 metabolic stability testing.

- Hybrid Derivatives : Conjugation with thiadiazole rings balances efficacy and safety (e.g., TD >100 mg/kg) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.